YM-16638

説明

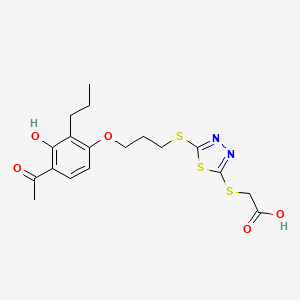

The compound Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)- features a structurally intricate design combining a 1,3,4-thiadiazole core, thioether linkages, and a substituted phenoxy group. The molecule’s backbone includes:

- A 1,3,4-thiadiazole ring connected via two thioether (-S-) groups.

- A propylphenoxy moiety substituted with acetyl, hydroxy, and propyl groups.

- A terminal acetic acid group.

Its synthesis likely involves multi-step thiol-alkylation or nucleophilic substitution reactions, as inferred from analogous protocols in thiadiazole chemistry .

特性

CAS番号 |

104073-72-5 |

|---|---|

分子式 |

C18H22N2O5S3 |

分子量 |

442.6 g/mol |

IUPAC名 |

2-[[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C18H22N2O5S3/c1-3-5-13-14(7-6-12(11(2)21)16(13)24)25-8-4-9-26-17-19-20-18(28-17)27-10-15(22)23/h6-7,24H,3-5,8-10H2,1-2H3,(H,22,23) |

InChIキー |

RRUNJEUMTFLLDY-UHFFFAOYSA-N |

正規SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O |

外観 |

Solid powder |

他のCAS番号 |

104073-72-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetic acid YM 16638 YM 638 YM-16638 YM-638 |

製品の起源 |

United States |

準備方法

YM-16638の合成は、コアのチアゾール構造の調製から始まる、複数のステップを伴います。合成経路には、通常、次のステップが含まれます。

チアゾールコアの形成: チアゾールコアは、適切なチオセミカルバジド誘導体をカルボン酸またはその誘導体と酸性条件下で反応させることによって合成されます。

フェノキシプロピル基の付加: フェノキシプロピル基は、チアゾールコアがハロゲン化フェノキシプロピル誘導体と反応する求核置換反応によって導入されます。

最終的な官能基化:

This compoundの工業的生産方法は、これらの合成経路の最適化を含み、収率と純度の向上、および大規模生産へのスケーラビリティを確保する可能性があります 。

化学反応の分析

科学研究における用途

This compoundは、その科学研究における用途について広範囲にわたって研究されており、以下のようなものがあります。

生物学: this compoundは、炎症や免疫応答など、さまざまな生物学的プロセスにおけるロイコトリエンD4受容体の役割を調査するために使用されます。

医学: この化合物は、コレステロール低下剤としての可能性を示しており、コレステロール低下薬の開発候補となっています。また、喘息やその他の呼吸器疾患の治療における可能性についても研究されています。

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

The 1,3,4-thiadiazole derivatives, including those containing acetic acid moieties, have been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains. For instance, compounds synthesized from this structure have shown effectiveness against Xanthomonas oryzae and Rhizoctonia solani, with inhibition rates surpassing traditional bactericides like thiodiazolecopper .

1.2 Antitumor Properties

In vitro studies have demonstrated that derivatives of this acetic acid compound possess antitumor activities against breast cancer and prostate cancer cell lines. The mechanism involves inducing apoptosis in malignant cells, which was confirmed through electron microscopy studies . Notably, specific derivatives exhibited higher inhibitory effects compared to standard anticancer drugs.

1.3 Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. Compounds derived from acetic acid have been shown to inhibit inflammatory pathways effectively, making them candidates for developing new anti-inflammatory medications .

Agricultural Applications

2.1 Pesticidal Activity

Research has identified the efficacy of acetic acid derivatives in agricultural applications as pesticides. They demonstrate significant activity against plant pathogens and pests, contributing to sustainable agricultural practices by reducing reliance on conventional chemical pesticides .

2.2 Herbicidal Properties

The compound's ability to inhibit weed growth has also been explored. Its application in herbicides can potentially provide a more environmentally friendly alternative to synthetic herbicides .

Material Science

3.1 Polymer Synthesis

Acetic acid derivatives are utilized in the synthesis of polymers with enhanced properties. The incorporation of thiadiazole structures into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

3.2 Coatings and Adhesives

Due to their chemical stability and adhesion properties, these compounds are being investigated for use in coatings and adhesives that require robust performance under various environmental conditions .

Case Studies

作用機序

類似の化合物との比較

This compoundは、ロイコトリエンD4受容体アンタゴニストとコレステロール生合成阻害剤の両方の二重作用を持つため、他のロイコトリエン受容体アンタゴニストと比べてユニークです。類似の化合物には以下のようなものがあります。

モンテルカスト: 主に喘息の治療に使用されるロイコトリエン受容体アンタゴニスト。

ザフィルカスト: 喘息の管理に使用される別のロイコトリエン受容体アンタゴニスト。

プランルカスト: 喘息患者の気管支けいれんを軽減するために使用されるシステイニルロイコトリエン受容体-1アンタゴニスト。

これらの化合物は、主に喘息の管理のためにロイコトリエン受容体を標的としていますが、this compoundは、コレステロール低下効果も有しているため、より幅広い治療用途のユニークな候補となります。

類似化合物との比較

Key Observations:

- Synthesis Flexibility: The target compound shares synthetic strategies with 5a–d (thiol-disulfide exchange) and triazole derivatives (alkylation with chloroacetate) but requires precise pH and solvent control due to its phenolic and thiol-reactive groups .

Physicochemical Properties

Key Observations:

- Stability : The target compound’s thioether linkages may require inert atmospheres during synthesis, unlike the disulfide-containing 5a–d , which are stabilized by S–S bonds .

- Analytical Overlap: All compounds use IR and NMR for structural validation, but the target compound’s phenolic OH and acetyl groups would produce distinct spectroscopic signatures .

生物活性

Acetic acid derivatives, particularly those incorporating the 1,3,4-thiadiazole moiety, have garnered attention due to their diverse biological activities. This article focuses on the compound Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)- , exploring its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazole ring linked to an acetic acid moiety and a phenoxy group. The presence of sulfur in the thiadiazole enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. For instance, compounds with the thiadiazole scaffold have shown effectiveness against various bacterial strains:

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| 11c | Antibacterial | 32.6 | Bacillus subtilis |

| 11e | Antibacterial | 62.5 | Staphylococcus aureus |

| 18a | Antibacterial | 500 | Salmonella typhi |

These studies suggest that the incorporation of different substituents on the thiadiazole ring can modulate the antimicrobial efficacy of the compounds .

Anti-inflammatory and Analgesic Effects

The acetic acid derivative has also been evaluated for its analgesic properties through various animal models. In one study, compounds were tested using the acetic acid-induced writhing test:

- Results : Compounds displayed significant reductions in writhing responses compared to control groups, indicating potent analgesic effects.

- Mechanism : The analgesic activity may be attributed to central and peripheral mechanisms affecting nociceptive pathways .

Study on Antinociceptive Activity

A specific case study evaluated the antinociceptive effects of synthesized thiadiazole derivatives using mechanical and thermal stimuli tests. The findings highlighted that:

- Compounds significantly increased reaction times in hot-plate tests.

- Notable reductions in writhing behavior were observed in acetic acid-induced tests.

These results underscore the potential of these derivatives as effective analgesics .

Synthesis Methods

The synthesis of acetic acid derivatives typically involves multi-step reactions including condensation and cyclization processes. For instance:

- Starting Materials : Acetic acid, thioketones, and appropriate phenolic compounds.

- Reagents : Acid chlorides or coupling agents are used to facilitate the formation of thiadiazole rings.

- Characterization : The synthesized compounds are characterized using NMR and IR spectroscopy to confirm structural integrity .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing acetic acid derivatives containing 1,3,4-thiadiazole and phenoxypropylthio moieties? A:

- Key Steps :

- Intermediate Synthesis : React thiol-containing intermediates (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium under reflux .

- Acidification : Use ethanoic acid to precipitate the target compound .

- Purification : Recrystallize from DMF/acetic acid mixtures or ethanol/water systems to ensure purity .

- Validation : Confirm yield and purity via elemental analysis and melting point determination .

Structural Characterization

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:

- Core Techniques :

- Spectroscopy :

- IR : Identify functional groups (e.g., -SH, -COOH) via characteristic absorption bands .

- ¹H NMR : Assign protons in the phenoxypropylthio and thiadiazole rings .

2. Mass Spectrometry : Use high-resolution LC-MS to confirm molecular weight and fragmentation patterns .

3. Chromatography : Monitor purity via HPLC with UV detection (e.g., λ = 254 nm) .

Intermediate Synthesis

Q: How are key intermediates like 1,3,4-thiadiazole-2-thiols synthesized for this compound? A:

- Method :

- React N-phenylthiosemicarbazide with substituted carboxylic acids (e.g., 4-phenyl butyric acid) in POCl₃ under reflux (90°C, 3 hours) .

- Precipitate intermediates by adjusting pH to 8–9 with ammonia and recrystallize from DMSO/water .

Advanced: Optimizing Reaction Conditions

Q: How do solvent choice and reaction time impact the yield of thiadiazole-acetic acid derivatives? A:

- Critical Variables :

- Solvent : Acetic acid is preferred for its dual role as solvent and acid catalyst (e.g., in Knoevenagel condensations) .

- Reaction Time : Reflux for 2.5–5 hours ensures complete cyclization; shorter times lead to unreacted intermediates .

- Data Contradiction : uses aqueous sodium monochloroacetate, while employs thiol-disulfide exchange in KCl buffer. Cross-validate via TLC or in situ IR .

Biological Activity Assessment

Q: What advanced methods are used to evaluate the biological potential of this compound? A:

- Approaches :

- Molecular Modeling : Dock the compound into target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

- Antimicrobial Assays : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .

- Limitations : Solubility in DMSO/PBS must be optimized for in vitro assays .

Stability and Degradation Studies

Q: How does this compound degrade under stress conditions, and how is mass balance maintained? A:

- Protocol :

- Forced Degradation : Expose to heat (80°C), UV light, or acidic/alkaline conditions (0.1M HCl/NaOH) for 24 hours .

- Analysis : Use HPLC-MS to quantify degradation products (e.g., disulfide bonds breaking into thiols) .

- Mass Balance : Ensure total quantified components (parent + degradants) ≥98% .

Salt Formation for Enhanced Solubility

Q: How are inorganic/organic salts of this compound synthesized for pharmacological studies? A:

- Methods :

- Inorganic Salts : React with NaOH/KOH in water; monitor pH to avoid hydrolysis of thiadiazole .

- Organic Salts : Use propan-2-ol as solvent for reactions with morpholine or piperidine; evaporate under reduced pressure .

- Characterization : Compare melting points and solubility profiles (e.g., in DMSO vs. water) .

Tables

Table 1. Comparative Analysis of Synthetic Methods

| Method | Solvent | Reaction Time | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Thiol + Monochloroacetate | Water | 3–5 h | 65–75 | ≥95% | |

| Thiol-Disulfide Exchange | KCl Buffer | 2 h | 70–80 | ≥98% |

Table 2. Degradation Products Under Acidic Conditions

| Condition (0.1M HCl, 24h) | Major Degradant | % Formation |

|---|---|---|

| 80°C | Thiol derivative | 15–20 |

| UV Light | Oxidized disulfide | 10–12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。